molecular formula C13H14N2O B1368917 6-mesitylpyridazin-3(2H)-one

6-mesitylpyridazin-3(2H)-one

Cat. No.: B1368917
M. Wt: 214.26 g/mol
InChI Key: ZSXYXWCERPQHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Mesitylpyridazin-3(2H)-one is a pyridazinone derivative featuring a mesityl (2,4,6-trimethylphenyl) substituent at the 6-position of the pyridazinone ring. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms and a ketone group. These molecules are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects .

Properties

IUPAC Name

3-(2,4,6-trimethylphenyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-8-6-9(2)13(10(3)7-8)11-4-5-12(16)15-14-11/h4-7H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXYXWCERPQHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NNC(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Pyridazinone derivatives vary primarily in their substituents, which influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Structural Features References
6-Phenyl-pyridazin-3(2H)-one Phenyl at 6-position Planar aromatic ring; moderate steric bulk. Solubility studied in pharmaceutical solvents.
6-Chloro-4-methylpyridazin-3(2H)-one Chloro at 6, methyl at 4 Electron-withdrawing Cl enhances reactivity; methyl improves lipophilicity.
4-(4-Chlorophenyl)-6-morpholinylpyridazin-3(2H)-one 4-Cl-phenyl at 4, morpholinyl at 6 Morpholinyl group introduces hydrogen-bonding capability; Cl enhances stability. Analgesic activity.
4-(4-Methylphenyl)-2-propargylphthalazin-1(2H)-one 4-Me-phenyl at 4, propargyl at 2 Propargyl group enables click chemistry; dihedral angle of 53.9° between rings.
6-Mesitylpyridazin-3(2H)-one 2,4,6-Trimethylphenyl at 6 High steric bulk from mesityl group; electron-donating methyl groups may reduce reactivity. N/A
Key Observations:
  • Electronic Effects : Electron-donating methyl groups (mesityl) contrast with electron-withdrawing groups (e.g., Cl), affecting charge distribution and reactivity .

Physicochemical Properties

Solubility:
  • 6-Phenyl-pyridazin-3(2H)-one: Exhibits measurable solubility in solvents like ethanol (15.2 mg/mL) and propylene glycol (9.8 mg/mL) due to moderate polarity .
  • 6-Mesityl Analogue : Predicted to have lower solubility than phenyl derivatives due to increased hydrophobicity from methyl groups.
Crystallinity and Packing:
  • 4-(4-Methylphenyl)-2-propargylphthalazin-1(2H)-one : Forms hydrogen-bonded chains (C–H⋯O) and π-π stacked layers (3.70 Å spacing) .
  • 4-(4-Chlorophenyl)-6-morpholinylpyridazin-3(2H)-one : Stabilized by N–H⋯O hydrogen bonds and van der Waals interactions .
  • This compound : Likely to exhibit disrupted packing due to mesityl’s bulk, reducing crystallinity compared to planar substituents.

Pharmacological Activities

  • 6-Phenyl-pyridazin-3(2H)-one: Limited bioactivity reported, but serves as a scaffold for further functionalization .
  • This compound : The mesityl group may enhance membrane permeability due to lipophilicity but could reduce target affinity due to steric hindrance.

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